N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide
Overview
Description
“N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Molecular Structure Analysis
The molecular formula of “N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide” is C13H25N3O . The average mass is 239.357 Da and the monoisotopic mass is 239.199768 Da .Scientific Research Applications
Radioactive Metabolites in PET Imaging
Characterization of radioactive metabolites of WAY-100635, a compound structurally related to N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide, has shown promising applications in PET (Positron Emission Tomography) imaging to study 5-HT1A receptors in the human brain. The study provides insight into the metabolism of radioligands crucial for developing biomathematical models for interpreting brain radioactivity uptake in receptor-binding parameters (Osman et al., 1996).
Antidepressant Effects
Investigations into ketamine, a compound with a piperazine moiety, have demonstrated its potential as an antidepressant. It represents a new direction in treating depression by modulating the NMDA receptor, showcasing the therapeutic potential of structurally related compounds in affecting brain neurotransmitter systems (Berman et al., 2000).
Antimicrobial Activity
Research into piperacillin, a β-lactam antibiotic with a piperazine group, highlights its utility in intensive care units for optimizing drug exposure through therapeutic drug monitoring. This indicates the potential application of structurally related compounds like N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide in developing new antimicrobials or enhancing the efficacy of existing ones (Wong et al., 2014).
Anti-inflammatory and Analgesic Potential
The cross-sensitivity between acetaminophen and aspirin in aspirin-sensitive subjects with asthma hints at the complex interplay between cyclooxygenase inhibition and drug structure. This suggests that compounds like N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide could be explored for their anti-inflammatory or analgesic potentials, given their structural uniqueness (Settipane & Stevenson, 1989).
Mechanism of Action
“N-cyclohexyl-N-methyl-2-(piperazin-1-yl)acetamide” exhibits high specific affinity for histamine H1 receptor . This suggests that it may act as an antagonist at the H1 receptor, thereby reducing the effects of histamine and helping to alleviate symptoms of allergies, hay fever, angioedema, and urticaria .
properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-piperazin-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-15(12-5-3-2-4-6-12)13(17)11-16-9-7-14-8-10-16/h12,14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPXCLPKGVQVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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